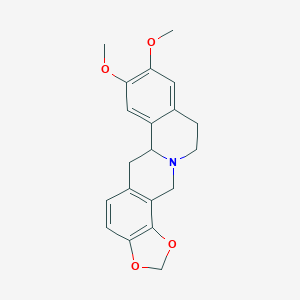

Zingibroside R1

描述

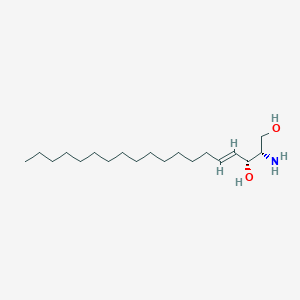

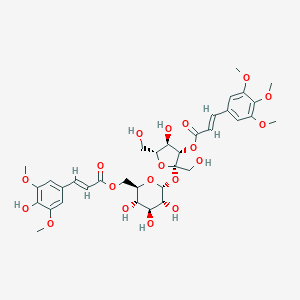

姜黄素 R1 是一种从人参 (Panax japonicas C. A. Meyer ) 的根茎、主根和侧根中分离得到的达玛烷型三萜皂苷。 它显示出显著的生物活性,包括抗肿瘤、抗血管生成和抗 HIV-1 性能 。 这种化合物还以其神经保护和抗氧化作用而闻名,特别是在衰老的秀丽隐杆线虫中 .

科学研究应用

姜黄素 R1 在科学研究中具有广泛的应用,包括:

化学: 它被用作三萜皂苷及其衍生物研究中的参考化合物。

生物学: 它被用于与神经保护、抗氧化活性和秀丽隐杆线虫等模式生物的抗压力性相关的研究中.

作用机制

姜黄素 R1 的作用机制涉及多个分子靶点和途径:

抗肿瘤活性: 它通过靶向特定信号通路抑制血管生成并在癌细胞中诱导凋亡.

抗 HIV-1 活性: 它抑制 EAT 细胞对 2-脱氧-D-葡萄糖的摄取,从而减少 HIV-1 的复制.

生化分析

Biochemical Properties

Zingibroside R1 interacts with various biomolecules in biochemical reactions. It possesses some anti-HIV-1 activity . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It shows excellent anti-tumor effects . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It possesses some anti-HIV-1 activity . It also has inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .

准备方法

合成路线和反应条件: 姜黄素 R1 的制备涉及从人参等天然来源中提取和纯化。该过程通常包括以下步骤:

工业生产方法: 姜黄素 R1 的工业生产可以通过生物技术方法实现,包括代谢工程和合成生物学。 稀有人参皂苷生物合成方面的进展使人们能够利用工程化的微生物系统(如酿酒酵母)大规模生产姜黄素 R1 .

化学反应分析

反应类型: 姜黄素 R1 经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,导致形成氧化衍生物。

还原: 该反应涉及添加氢或去除氧气,导致形成还原衍生物。

取代: 该反应涉及用另一个官能团取代一个官能团,导致形成取代衍生物。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和亲核试剂,在酸性或碱性条件下。

相似化合物的比较

姜黄素 R1 在三萜皂苷中是独一无二的,因为它具有独特的生物活性和分子结构。类似的化合物包括:

人参皂苷 Rb1: 另一种具有抗炎和抗癌特性的三萜皂苷.

人参皂苷 Rc: 以其神经保护和抗糖尿病作用而闻名.

人参皂苷 Rd: 表现出抗炎和神经保护活性.

姜黄素 R1 由于其结合的抗肿瘤、抗 HIV-1 和神经保护特性而脱颖而出,使其成为各种科学研究应用的宝贵化合物。

属性

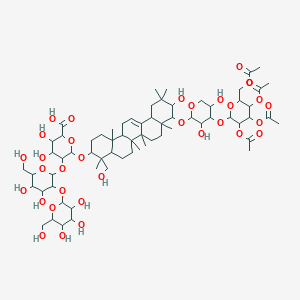

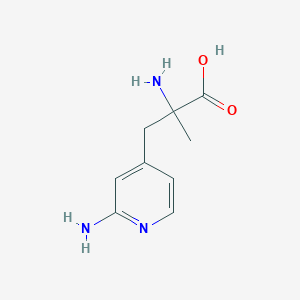

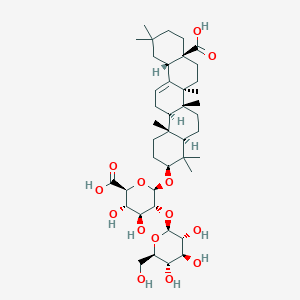

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-32(29(47)28(46)31(55-35)33(49)50)56-34-30(48)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQOMUVKRDJBGZ-COUNGWPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential health benefits of Zingibroside R1?

A1: this compound, a compound found in Cuscuta chinensis, has demonstrated several potential health benefits in studies using the model organism Caenorhabditis elegans. These benefits include:

- Improved lifespan: this compound was found to improve the lifespan of C. elegans in a manner similar to the full C. chinensis extract. []

- Enhanced stress resistance: The compound improved the survival rate of C. elegans after exposure to heat stress. []

- Enhanced locomotion: this compound also showed a positive effect on the movement abilities of the aged worms. []

- Anti-tumor activity: Studies have shown this compound exhibits anti-tumor activity in vitro and may contribute to the anti-tumor efficacy of Ginsenoside Ro in vivo. [, , ]

- Anti-HIV-1 activity: this compound demonstrated some antiviral activity against HIV-1, surpassing the activity of glycyrrhizin. []

Q2: How does this compound exert its effects on tumor cells?

A: this compound inhibits glucose transport in Ehrlich ascites tumor (EAT) cells, which was determined by measuring 2-deoxy-D-glucose (2-DG) uptake. This suggests that disrupting glucose metabolism in tumor cells could be one of its mechanisms of action. []

Q3: What is the connection between Ginsenoside Ro and this compound?

A: this compound is a metabolite of Ginsenoside Ro, a major saponin found in Panax ginseng. Research indicates that this compound, along with other metabolites like chikusetsusaponin IVa and calenduloside E, are present in the plasma of mice treated with Ginsenoside Ro. These metabolites, including this compound, demonstrate notable anti-tumor and anti-angiogenic properties. These findings suggest that the metabolites of Ginsenoside Ro, such as this compound, play a crucial role in its overall anti-tumor effect observed in vivo. []

Q4: In which plants can this compound be found?

A4: this compound has been identified in several plant species, including:

- Cuscuta chinensis []

- Panax ginseng [, , ]

- Panax japonicus (also known as Satsuma-ninjin) []

- Achyranthes bidentata [, ]

Q5: Are there analytical methods available to identify and quantify this compound?

A: Yes, researchers utilize advanced analytical techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) to identify and quantify this compound in various samples, including plant extracts and biological fluids. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。